![molecular formula C9H14Cl2N2 B1341811 盐酸2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓 CAS No. 5177-43-5](/img/structure/B1341811.png)

盐酸2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

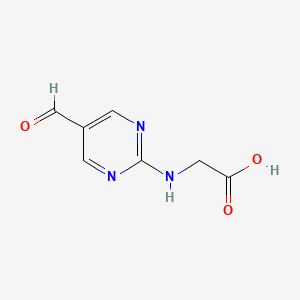

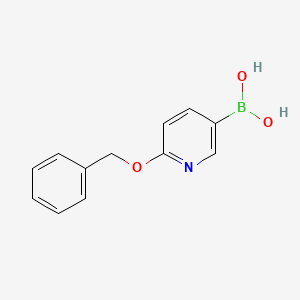

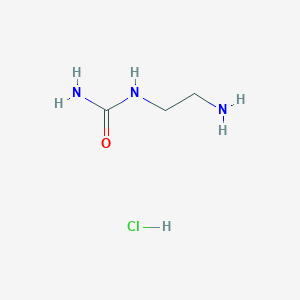

“2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound with the linear formula C9H12N2 . It is also known by its IUPAC name "2,3,4,5-tetrahydro-1H-1,4-benzodiazepine" .

Synthesis Analysis

The synthesis of benzodiazepines, including “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine”, has been described in various studies . One method involves a continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another approach involves a tandem Michael-type addition–intramolecular aza-Wittig sequence .Molecular Structure Analysis

The molecular structure of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” has been analyzed in several studies . The InChI code for this compound is "1S/C9H12N2/c1-2-4-9-8 (3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2" .Chemical Reactions Analysis

The chemical reactions involving “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” are complex and can involve various intermediates and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” have been reported . It has a molecular weight of 148.21 , and its density is 1.0±0.1 g/cm3 . The boiling point is 289.7±19.0 °C at 760 mmHg .科学研究应用

Cardiovascular Applications

Tetrahydrobenzo[b]azepines, which include the compound , are found in a variety of medicines used in the treatment of cardiovascular diseases. They have been utilized in the synthesis of drugs like evacetrapib, benazepril, and tolvaptan .

Pharmacological Applications

Benzodiazepines, closely related to this compound, have significant applications in the pharmaceutical industry. They are used as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists.

Anticancer Research

Substituted benzoxazepines, which share a similar structure with our compound of interest, have shown potential in curbing diseases such as cancer . Novel derivatives have been designed and synthesized for their antitumor properties .

Synthesis of Novel Ring Systems

The compound has been used in the synthesis of new heterocyclic ring systems like pyrimidotriazolobenzodiazepine using microwave irradiation .

Flow Chemistry Applications

In the field of flow chemistry, this compound has been considered for use in column reactors as part of the synthesis process .

作用机制

Target of Action

It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .

Biochemical Pathways

Benzodiazepines are known to modulate the gabaergic neurotransmission, which plays a crucial role in the inhibition of the central nervous system .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

Benzodiazepines typically increase the frequency of the chloride channel opening events, leading to hyperpolarization of the neuron and resulting in sedative and anxiolytic effects .

安全和危害

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRATFCJCUYIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591267 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride | |

CAS RN |

5177-43-5 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)